molecular formula C20H20Cl2N4O6 B12450394 N'~1~,N'~4~-bis[(4-chlorophenoxy)acetyl]butanedihydrazide

N'~1~,N'~4~-bis[(4-chlorophenoxy)acetyl]butanedihydrazide

Katalognummer: B12450394
Molekulargewicht: 483.3 g/mol
InChI-Schlüssel: UFBQMUWKYJTZSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’~1~,N’~4~-bis[(4-chlorophenoxy)acetyl]butanedihydrazide is a chemical compound with the molecular formula C20H20Cl2N4O6 It is known for its unique structure, which includes two 4-chlorophenoxy groups attached to a butanedihydrazide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~4~-bis[(4-chlorophenoxy)acetyl]butanedihydrazide typically involves the reaction of 4-chlorophenoxyacetic acid with butanedihydrazide. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the desired product. The reaction can be summarized as follows:

    Step 1: Preparation of 4-chlorophenoxyacetic acid by reacting 4-chlorophenol with chloroacetic acid.

    Step 2: Reaction of 4-chlorophenoxyacetic acid with butanedihydrazide in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride.

Industrial Production Methods

Industrial production of N’~1~,N’~4~-bis[(4-chlorophenoxy)acetyl]butanedihydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

N’~1~,N’~4~-bis[(4-chlorophenoxy)acetyl]butanedihydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The 4-chlorophenoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

N’~1~,N’~4~-bis[(4-chlorophenoxy)acetyl]butanedihydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N’~1~,N’~4~-bis[(4-chlorophenoxy)acetyl]butanedihydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’~1~,N’~4~-bis[(4-chlorophenoxy)acetyl]succinohydrazide
  • N’~1~,N’~4~-bis[(4-chlorophenoxy)acetyl]terephthalohydrazide
  • Bis(4-chlorophenoxy)acetic acid

Uniqueness

N’~1~,N’~4~-bis[(4-chlorophenoxy)acetyl]butanedihydrazide is unique due to its specific structure, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C20H20Cl2N4O6

Molekulargewicht

483.3 g/mol

IUPAC-Name

1-N',4-N'-bis[2-(4-chlorophenoxy)acetyl]butanedihydrazide

InChI

InChI=1S/C20H20Cl2N4O6/c21-13-1-5-15(6-2-13)31-11-19(29)25-23-17(27)9-10-18(28)24-26-20(30)12-32-16-7-3-14(22)4-8-16/h1-8H,9-12H2,(H,23,27)(H,24,28)(H,25,29)(H,26,30)

InChI-Schlüssel

UFBQMUWKYJTZSQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1OCC(=O)NNC(=O)CCC(=O)NNC(=O)COC2=CC=C(C=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.